molecular formula C24H20N2O3 B2945520 2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326882-51-3

2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2945520
CAS RN: 326882-51-3
M. Wt: 384.435
InChI Key: CQZRJMCJGBTWHF-UHFFFAOYSA-N
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Description

Indoline derivatives are prevalent in numerous natural products possessing a broad array of biological activities and medicinally relevant compounds with many pharmacological actions . They are often used in the synthesis of complex molecules .


Synthesis Analysis

The synthesis of indoline derivatives often involves cycloaddition reactions . For instance, the 1,3-dipolar cycloaddition reaction of certain compounds and azomethine ylide, which is generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline, can afford novel compounds .


Molecular Structure Analysis

The structures of indoline derivatives are usually characterized thoroughly by NMR, IR, HRMS together with X-ray crystallographic analysis .


Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions to synthesize complex spirocyclic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of indoline derivatives can be determined using various spectroscopic techniques (NMR, IR) and HRMS .

Scientific Research Applications

Copper(II)-catalyzed Synthesis

Benzo[f]pyrido[1,2-a]indole-6,11-diones, closely related to the queried compound, have been synthesized via copper(II)-catalyzed reactions involving acyl bromide, naphthoquinone, and pyridine or isoquinoline. This method leverages sp(2)-C-H difunctionalization of naphthoquinone followed by intramolecular cyclization and oxidative aromatization, yielding derivatives in excellent yields (Liu & Sun, 2012).

Anticancer Activity

Novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and quinazolin-4(3H)-ones, structurally similar to the queried compound, have been developed and tested for their antitumor activity. Six derivatives demonstrated remarkable antitumor activity against various cancer cell lines, indicating the potential of such compounds in cancer treatment (Alafeefy et al., 2015).

Synthesis of Indolo[1,2-b]isoquinolinediones

Research on indolo[1,2-b]isoquinoline-6,11-diones, which share a similar structure, involved preparing derivatives from 1-sulfonylindole and 1-acetyl-2-[2-methoxycarbonyl phenyl)methylidene]-3-oxo-2,3-dihydroindole. This study contributes to understanding the synthesis pathways of these complex molecules (Mérour et al., 1993).

Synthesis of Isoquinoline Derivatives

Further studies in this field include the synthesis of novel isoquinoline derivatives using three-component reactions involving in situ generated N-phenacylisoquinolinium bromides with indane-1,3-dione and isatins. These findings demonstrate the chemical versatility and potential applications of such compounds in various fields (Wang & Yan, 2014).

Mechanism of Action

Target of Action

It’s worth noting that indoline derivatives, which are structurally similar to the compound , have been found to exhibit binding affinity toN-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

Related indoline derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells . This suggests that the compound might interact with its targets to exert antioxidant effects, protecting cells from oxidative stress.

Biochemical Pathways

Related indoline derivatives have been found to lower the lps-induced secretion of inflammatory cytokines, including tnf-α, il-6, and no, by bv-2 cells . This suggests that the compound might influence inflammatory pathways.

Safety and Hazards

The safety and hazards associated with indoline derivatives would depend on the specific compound and its biological activity. Some indoline derivatives have been found to exhibit cytotoxicity against human tumor cell lines .

Future Directions

Indoline derivatives have drawn more and more attention due to their comprehensive bioactivities . Therefore, they provide important theoretical and application value for synthetic studies to discover new drug precursors and drug targets .

properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-21(25-15-13-16-6-1-2-11-20(16)25)12-5-14-26-23(28)18-9-3-7-17-8-4-10-19(22(17)18)24(26)29/h1-4,6-11H,5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZRJMCJGBTWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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